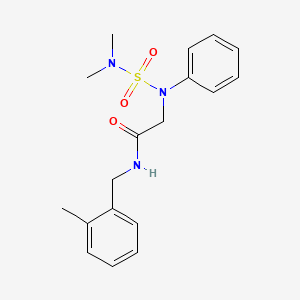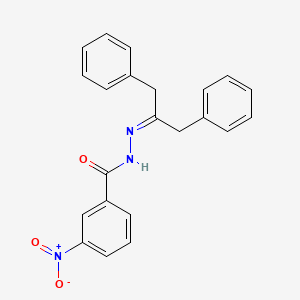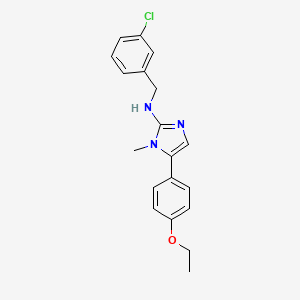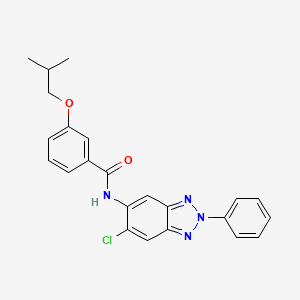![molecular formula C16H14Br2N2O4 B11568051 N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11568051.png)
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by the presence of bromine, hydroxyl, methoxy, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of phenolic compounds to introduce bromine atoms at specific positions. This is followed by the formation of a hydrazone linkage through the reaction of a hydrazide with an aldehyde or ketone. The reaction conditions usually require the presence of a base and a suitable solvent, such as ethanol or methanol, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the hydrazone linkage yields a hydrazine derivative.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C16H14Br2N2O4 |
|---|---|
Molecular Weight |
458.10 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H14Br2N2O4/c1-23-11-3-5-15(13(18)7-11)24-9-16(22)20-19-8-10-2-4-14(21)12(17)6-10/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
WKMIAMPBLWMSJH-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)Br)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567974.png)

![N-(5-chloro-2-methylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B11567979.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11567987.png)

![Ethyl 4-amino-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B11567992.png)
![5-Chloro-8-(imidazo[1,2-a]pyridin-2-ylmethoxy)quinoline](/img/structure/B11568004.png)

![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide](/img/structure/B11568011.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568027.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568029.png)

![3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11568058.png)
![3-{[3-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}pyridine-2-carboxylic acid](/img/structure/B11568062.png)
